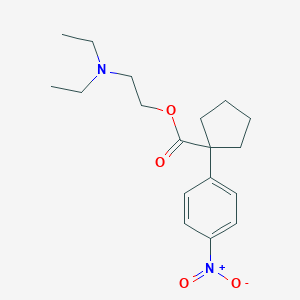
Dgpaie
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dgpaie is a complex phospholipid derivative This compound is notable for its unique structure, which includes a phosphoethanolamine backbone, two stearoyl chains, and a benzoyl group substituted with azido, iodo, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dgpaie typically involves multiple steps:
Formation of the Phosphoethanolamine Backbone: This step involves the reaction of glycerol with phosphoric acid to form the phosphoethanolamine backbone.
Attachment of Stearoyl Chains: Stearic acid is esterified to the glycerol backbone at the sn-1 and sn-2 positions.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a substitution reaction, where the benzoyl chloride reacts with the phosphoethanolamine.
Functional Group Substitution: The azido, iodo, and hydroxy groups are introduced through subsequent substitution reactions using appropriate reagents like sodium azide, iodine, and hydroxylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dgpaie can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodo group can be substituted with other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of thiol or amine-substituted derivatives.
Scientific Research Applications
Dgpaie has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex phospholipids and as a reagent in click chemistry.
Biology: Employed in the study of membrane dynamics and lipid-protein interactions.
Medicine: Investigated for its potential in drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles.
Industry: Utilized in the development of advanced materials, such as nanocarriers for targeted drug delivery.
Mechanism of Action
The mechanism of action of Dgpaie involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. The azido group can participate in bioorthogonal reactions, enabling the labeling and tracking of biomolecules. The iodo group can facilitate radiolabeling for imaging studies.
Comparison with Similar Compounds
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphocholine: A phospholipid with similar stearoyl chains but lacking the benzoyl group with azido, iodo, and hydroxy substitutions.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine: Similar backbone but without the benzoyl group.
1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt: Contains a serine group instead of the benzoyl group.
Uniqueness
Dgpaie is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azido group allows for bioorthogonal labeling, while the iodo group enables radiolabeling, making it a versatile tool in both chemical and biological research.
Properties
CAS No. |
128129-55-5 |
|---|---|
Molecular Formula |
C48H84IN4O10P |
Molecular Weight |
1033.1 g/mol |
IUPAC Name |
[(2R)-3-[2-[(4-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C48H84IN4O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(54)60-39-41(63-45(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)40-62-64(58,59)61-38-37-51-48(57)42-35-36-43(52-53-50)46(49)47(42)56/h35-36,41,56H,3-34,37-40H2,1-2H3,(H,51,57)(H,58,59)/t41-/m1/s1/i49-2 |
InChI Key |
ACVBPWPGLQIZEG-JUDUSRBUSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCCCCCCCCCCC |
Key on ui other cas no. |
128129-55-5 |
Synonyms |
1,2-distearoyl-sn-glycero-3-phospho-N-(4-azido-3-iodo-2-hydroxybenzoyl)ethanolamine DGPAIE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















